molecular formula C12H15N3O6 B11747182 Triglycidyl isocyanurate, (R,S,S)- CAS No. 240408-80-4

Triglycidyl isocyanurate, (R,S,S)-

Cat. No.: B11747182
CAS No.: 240408-80-4
M. Wt: 297.26 g/mol
InChI Key: OUPZKGBUJRBPGC-XHNCKOQMSA-N
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Description

It appears as a white powder or granules and is primarily used as a cross-linking or curing agent in polyester powder coatings . This compound is known for its excellent thermal and chemical stability, making it suitable for various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Triglycidyl isocyanurate is synthesized by reacting cyanuric acid with excess epichlorohydrin in the presence of an alkaline catalyst . The reaction typically occurs in an inert solvent such as 1,4-dioxane. The product is then purified through distillation or recrystallization to obtain the desired compound.

Industrial Production Methods: In industrial settings, the production of triglycidyl isocyanurate involves large-scale reactors where cyanuric acid and epichlorohydrin are mixed under controlled temperatures and pressures. The reaction mixture is continuously stirred to ensure complete conversion. The final product is then filtered, washed, and dried to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: Triglycidyl isocyanurate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include cross-linked polymers and various substituted derivatives, depending on the reagents used .

Scientific Research Applications

Triglycidyl isocyanurate has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of triglycidyl isocyanurate involves its ability to form covalent bonds with nucleophilic sites on biomolecules. In the context of its anticancer activity, it binds to nuclear proteins in cancer cells, leading to DNA damage and inhibition of DNA replication. This mechanism is distinct from platinum-based anticancer agents, which directly interact with DNA .

Comparison with Similar Compounds

    Epoxy Resins: Like triglycidyl isocyanurate, epoxy resins are used as cross-linking agents in polymer synthesis.

    Isocyanurates: Other isocyanurate derivatives, such as tris(2-hydroxyethyl)isocyanurate, share similar chemical properties and applications.

Uniqueness: Triglycidyl isocyanurate is unique due to its high thermal stability and ability to form highly cross-linked polymers. Its specific structure allows for versatile applications in various fields, making it a valuable compound in both research and industry .

Properties

CAS No.

240408-80-4

Molecular Formula

C12H15N3O6

Molecular Weight

297.26 g/mol

IUPAC Name

3,5-bis[[(2S)-oxiran-2-yl]methyl]-1-[[(2R)-oxiran-2-yl]methyl]-1,3,5-triazinane-2,4,6-trione

InChI

InChI=1S/C12H15N3O6/c16-10-13(1-7-4-19-7)11(17)15(3-9-6-21-9)12(18)14(10)2-8-5-20-8/h7-9H,1-6H2/t7-,8-,9+/m0/s1

InChI Key

OUPZKGBUJRBPGC-XHNCKOQMSA-N

Isomeric SMILES

C1[C@@H](O1)CN2C(=O)N(C(=O)N(C2=O)C[C@@H]3CO3)C[C@H]4CO4

Canonical SMILES

C1C(O1)CN2C(=O)N(C(=O)N(C2=O)CC3CO3)CC4CO4

Origin of Product

United States

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